molecular formula C20H20ClN3O3S2 B2847827 N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide CAS No. 850911-09-0

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2847827
M. Wt: 449.97
InChI Key: ZYMPXMPHUMZEJL-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 449.97. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide involves the reaction of 4-chloro-3-methyl-1,3-benzothiazol-2-amine with 4-(piperidin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent to form the intermediate product, which is then treated with an appropriate reagent to form the final product.

Starting Materials
4-chloro-3-methyl-1,3-benzothiazol-2-amine, 4-(piperidin-1-ylsulfonyl)benzoic acid, Coupling agent, Appropriate reagent

Reaction
Step 1: 4-chloro-3-methyl-1,3-benzothiazol-2-amine is reacted with the coupling agent in the presence of a suitable solvent to form an activated intermediate., Step 2: The activated intermediate is then added to a solution of 4-(piperidin-1-ylsulfonyl)benzoic acid in the presence of a base to form the intermediate product., Step 3: The intermediate product is then treated with an appropriate reagent, such as acetic anhydride or trifluoroacetic anhydride, to form the final product, N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide., Step 4: The final product is purified by recrystallization or column chromatography to obtain a pure compound.

properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-23-18-16(21)6-5-7-17(18)28-20(23)22-19(25)14-8-10-15(11-9-14)29(26,27)24-12-3-2-4-13-24/h5-11H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMPXMPHUMZEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

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